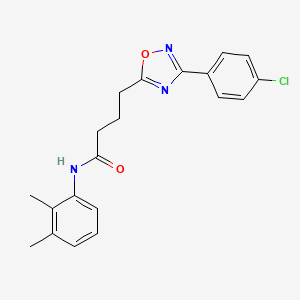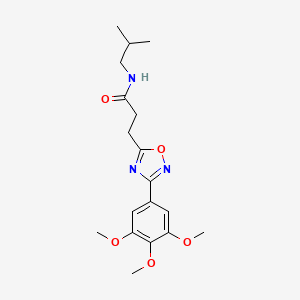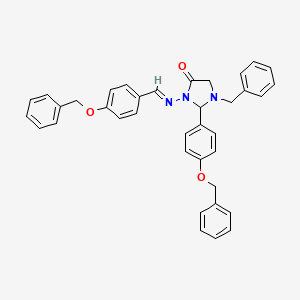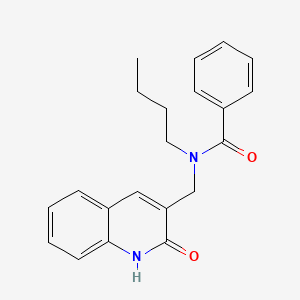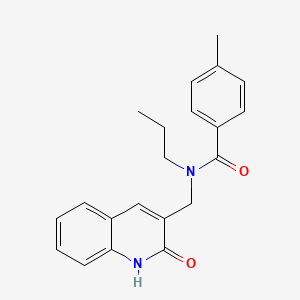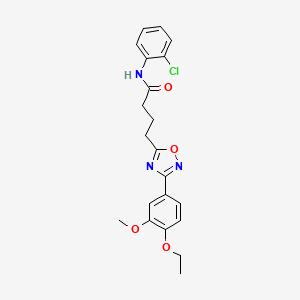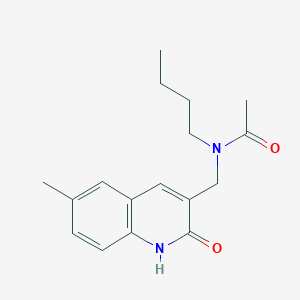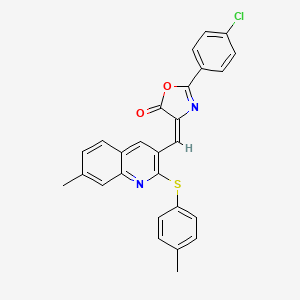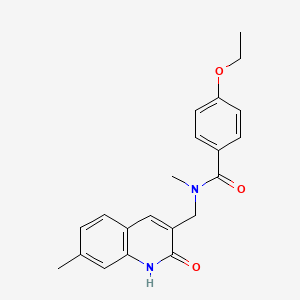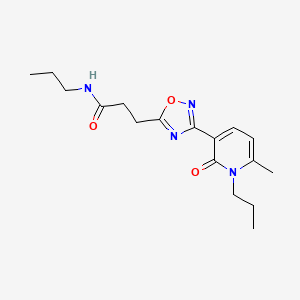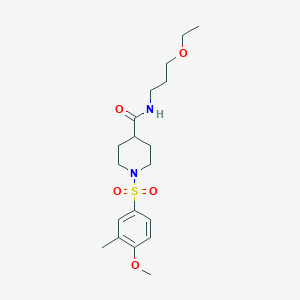
N-ethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as EMD 638683, is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in various physiological processes. Inhibition of PDE4 by EMD 638683 leads to an increase in cAMP levels, which can have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-ethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide 638683 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In a study by Hatzelmann et al. (2004), this compound 638683 was shown to have potent anti-inflammatory effects in a mouse model of asthma. Similarly, in a study by Gantner et al. (2005), this compound 638683 was found to reduce inflammation and airway hyperresponsiveness in a mouse model of COPD. In a study by Schafer et al. (2008), this compound 638683 was shown to have anti-inflammatory effects in a mouse model of IBD.
Mécanisme D'action
N-ethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide 638683 is a selective inhibitor of PDE4, which is an enzyme that breaks down cAMP. By inhibiting PDE4, this compound 638683 leads to an increase in cAMP levels, which can have a range of effects on various physiological processes. cAMP is a signaling molecule that plays a crucial role in regulating inflammation, immune response, and smooth muscle relaxation. By increasing cAMP levels, this compound 638683 can reduce inflammation, bronchoconstriction, and smooth muscle contraction.
Biochemical and Physiological Effects:
This compound 638683 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, bronchodilatory, and immunomodulatory effects. In a study by Hatzelmann et al. (2004), this compound 638683 was found to reduce airway hyperresponsiveness and inflammation in a mouse model of asthma. Similarly, in a study by Gantner et al. (2005), this compound 638683 was shown to reduce inflammation and airway hyperresponsiveness in a mouse model of COPD. In a study by Schafer et al. (2008), this compound 638683 was found to have anti-inflammatory effects in a mouse model of IBD.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide 638683 is a potent and selective inhibitor of PDE4, which makes it a valuable tool for studying the role of cAMP in various physiological processes. However, like any experimental tool, this compound 638683 has its limitations. One limitation is that it is not a specific PDE4 isoform inhibitor, which means that it may inhibit other PDE4 isoforms in addition to the target isoform. Another limitation is that the effects of this compound 638683 may be cell type-specific, which means that its effects may vary depending on the cell type being studied.
Orientations Futures
There are several future directions for the study of N-ethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide 638683. One direction is to investigate its potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis, which are characterized by inflammation and immune dysfunction. Another direction is to study the effects of this compound 638683 on other signaling pathways, such as the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in smooth muscle relaxation. Additionally, future studies could investigate the potential side effects of this compound 638683 and develop strategies to minimize them. Overall, this compound 638683 is a promising tool for studying the role of cAMP in various physiological processes and has potential therapeutic applications in a range of diseases.
Méthodes De Synthèse
N-ethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide 638683 can be synthesized using a multi-step process that involves the reaction of piperidine with 4-methoxy-3-methylbenzenesulfonyl chloride, followed by N-ethylation with ethyl iodide. The final product is obtained by reacting the intermediate with 4-cyanopiperidine-1-carboxamide. The synthesis of this compound 638683 has been described in detail in a publication by Schudt et al. (2004).
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-4-26-13-5-10-20-19(22)16-8-11-21(12-9-16)27(23,24)17-6-7-18(25-3)15(2)14-17/h6-7,14,16H,4-5,8-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCZBMNLZXBDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


